

Physical and chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-4-Phenyl-3-propionyloxazolidin-2-one
Cat. No.:	B070742

[Get Quote](#)

An In-Depth Technical Guide to **(S)-4-Phenyl-3-propionyloxazolidin-2-one**: Properties, Synthesis, and Application in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively produce a single enantiomer or diastereomer a critical challenge. **(S)-4-Phenyl-3-propionyloxazolidin-2-one** is a powerful tool developed to meet this challenge. It belongs to the esteemed class of Evans' oxazolidinone auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.^{[1][2][3]}

Derived from (S)-phenylalaninol, this specific auxiliary leverages the steric influence of the C4-phenyl group to provide high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably the aldol addition.^{[1][2]} This guide offers a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its application in the Evans' asymmetric aldol reaction, a cornerstone of modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of **(S)-4-Phenyl-3-propionyloxazolidin-2-one** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[4][5][6]
Molecular Weight	219.24 g/mol	[4][5][7]
CAS Number	184363-66-4	[5][6]
Appearance	Yellow solid	[8]
Melting Point	84°C (for the (R)-enantiomer)	[8]
Storage	Sealed in dry, room temperature	[6]
Purity	Typically ≥97-98%	[5][8]

Spectroscopic Data

While specific spectra for the title compound are not directly provided in the search results, characteristic data can be inferred from its parent oxazolidinone and analogous structures.

- ¹H NMR: Expected signals would include aromatic protons for the phenyl group, a characteristic multiplet for the chiral center proton (CHPh), multiplets for the oxazolidinone ring protons, and signals for the propionyl group's ethyl chain (a quartet and a triplet). The spectrum for the parent (S)-(+)-4-Phenyl-2-oxazolidinone is available for reference.[9]
- ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (one for the oxazolidinone ring and one for the propionyl group), aromatic carbons, the chiral center carbon (C4), and the carbons of the oxazolidinone ring and ethyl group.
- IR Spectroscopy: Key vibrational bands would include strong carbonyl stretching frequencies around 1770-1780 cm⁻¹ (oxazolidinone C=O) and 1690-1700 cm⁻¹ (amide C=O).[10][11]

Synthesis of the Chiral Auxiliary

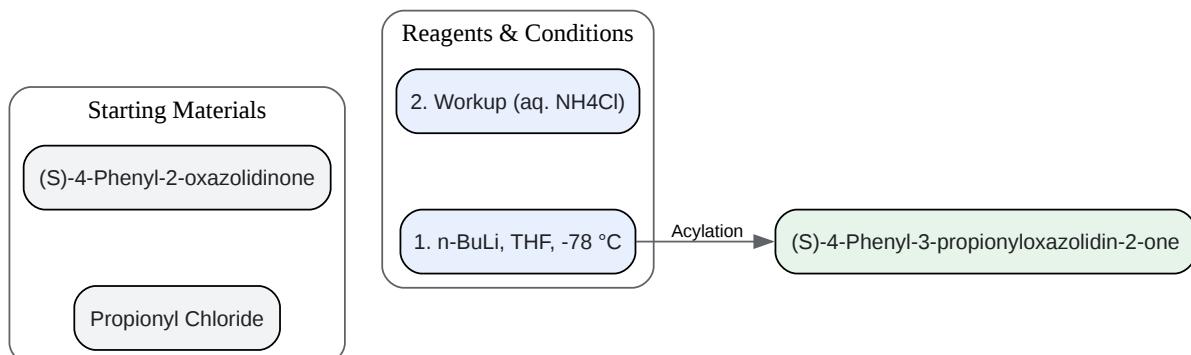
The most direct and common method for preparing **(S)-4-Phenyl-3-propionyloxazolidin-2-one** is the N-acylation of its precursor, (S)-(+)-4-Phenyl-2-oxazolidinone. This process involves the deprotonation of the oxazolidinone nitrogen followed by reaction with an acylating agent.

Causality in Experimental Design

The choice of reagents is critical for an efficient and high-yielding reaction.

- **Base:** A strong, non-nucleophilic base is required to fully deprotonate the N-H bond of the oxazolidinone ($pK_a \approx 21$ in DMSO). n-Butyllithium (n-BuLi) is commonly used because it is a powerful base that irreversibly forms the lithium salt, driving the reaction forward.[11][12]
- **Acylating Agent:** Propionyl chloride is an effective acylating agent. As an acid chloride, it is highly reactive towards the nucleophilic lithium amide generated in the first step.
- **Solvent and Temperature:** Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching the n-BuLi and the lithium amide intermediate. The reaction is initiated at low temperatures (e.g., -78 °C) to control the exothermic deprotonation and prevent side reactions.

Experimental Protocol: N-Acylation


Materials:

- (S)-(+)-4-Phenyl-2-oxazolidinone[13]
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Propionyl chloride
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Standard extraction and purification solvents (e.g., ethyl acetate, brine) and silica gel

Procedure:

- To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-(+)-4-Phenyl-2-oxazolidinone (1.0 eq.).
- Dissolve the solid in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium salt may result in a thicker suspension.
- Add propionyl chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **(S)-4-Phenyl-3-propionyloxazolidin-2-one**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: N-Acylation of the parent oxazolidinone to yield the title compound.

Application in the Evans Asymmetric Aldol Reaction

The primary utility of **(S)-4-Phenyl-3-propionyloxazolidin-2-one** is as a controller for stereoselective aldol additions. The Evans aldol reaction is renowned for its reliability and high diastereoselectivity, consistently producing syn-aldol products.[\[1\]](#)[\[2\]](#)[\[14\]](#)

Mechanistic Rationale for Stereoselectivity

The predictable outcome of the Evans aldol reaction is a direct result of a highly ordered transition state.[\[2\]](#)[\[14\]](#)

- Enolate Formation: Reaction with a Lewis acid, typically a dialkylboron triflate (e.g., Bu_2BOTf), and a hindered amine base (e.g., diisopropylethylamine) generates a boron enolate. The boron coordinates to both carbonyl oxygens, forcing the formation of the thermodynamically favored (Z)-enolate.[\[2\]](#)
- Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde electrophile via a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[\[14\]](#)[\[15\]](#)

- Steric Direction: The bulky phenyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate. To minimize steric clash, the R group of the aldehyde must occupy a pseudo-equatorial position in the chair transition state. This arrangement forces the incoming aldehyde to approach from the less hindered face, leading to the formation of a single diastereomer of the syn-aldol adduct.[\[2\]](#)

Experimental Protocol: Evans syn-Aldol Addition

Materials:

- **(S)-4-Phenyl-3-propionyloxazolidin-2-one**
- Anhydrous dichloromethane (DCM)
- Di-n-butylboron triflate (Bu₂BOTf, 1.0 M in DCM)
- Diisopropylethylamine (DIPEA)
- Aldehyde (e.g., isobutyraldehyde)
- Methanol, 30% Hydrogen Peroxide (H₂O₂)
- pH 7 phosphate buffer

Procedure:

- To a flame-dried flask under an inert atmosphere, add **(S)-4-Phenyl-3-propionyloxazolidin-2-one** (1.0 eq.) and dissolve in anhydrous DCM.
- Cool the solution to -78 °C.
- Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 eq.). Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
- Add the aldehyde (1.2 eq.), dissolved in a small amount of cold DCM, dropwise to the reaction mixture.
- Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

- Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol and then 30% H₂O₂ (caution: exothermic).
- Stir vigorously for 1 hour, allowing the mixture to warm to room temperature. This step breaks down the boron intermediate.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.
- Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

Diagram of the Evans Aldol Reaction Mechanism

Caption: Stereochemical pathway of the Evans asymmetric aldol reaction.

Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is that they can be cleaved under various conditions to yield a range of useful products, and the auxiliary itself can often be recovered and recycled. The choice of cleavage method dictates the functional group obtained in the final product.

- To yield a Carboxylic Acid: Basic hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide is a standard method.
- To yield an Alcohol: Reduction with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to provide the corresponding primary alcohol.
- To yield an Ester: Alcoholysis with a Lewis acid catalyst (e.g., Ti(OiPr)₄) in the presence of an alcohol furnishes the ester.
- To yield a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) provides a versatile Weinreb amide, which can be converted into ketones or aldehydes.

Conclusion

(S)-4-Phenyl-3-propionyloxazolidin-2-one stands as a robust and reliable chiral auxiliary for asymmetric synthesis. Its well-defined conformational preferences, particularly in the formation of (Z)-enolates and participation in the Zimmerman-Traxler transition state, provide a predictable and highly effective method for controlling stereochemistry in aldol reactions.[2][14] The ability to synthesize the auxiliary efficiently and subsequently cleave it to reveal a variety of functional groups underscores its versatility. For researchers in drug discovery and complex molecule synthesis, this reagent remains an indispensable tool for the construction of enantiomerically pure building blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-4-Phenyl-3-propionyloxazolidin-2-one | C12H13NO3 | CID 2755242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-4-Phenyl-3-propionyloxazolidin-2-one – Biotuva Life Sciences [biotuva.com]
- 6. 184363-66-4|(S)-4-Phenyl-3-propionyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 7. 4-Phenyl-3-propanoyl-oxazolidin-2-one | C12H13NO3 | CID 53395497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-4-Phenyl-3-propionyl-2-oxazolidinone [myskinrecipes.com]
- 9. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- To cite this document: BenchChem. [Physical and chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070742#physical-and-chemical-properties-of-s-4-phenyl-3-propionyloxazolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com